2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one
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Overview
Description
2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a complex heterocyclic compound that integrates multiple functional groups, including a triazolopyrimidine moiety, a piperazine ring, and a chromenone structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, which can be synthesized by cyclization reactions involving appropriate precursors such as 4-ethoxyphenylhydrazine and formylated compounds under acidic or basic conditions . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the coupling of the chromenone moiety using carbonylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification process often involves chromatographic techniques and recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives under oxidative conditions.
Reduction: The triazolopyrimidine ring can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrotriazolopyrimidines, and N-alkylated piperazine derivatives, each exhibiting distinct chemical and biological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as kinases and caspases.
Pathways Involved: It modulates signaling pathways like the PI3K/Akt and MAPK pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidine Derivatives: Compounds like 1,2,3-triazolo[4,5-d]pyrimidine derivatives exhibit similar biological activities but differ in their substitution patterns and pharmacokinetic properties.
Chromenone Derivatives: Compounds such as flavones and coumarins share the chromenone core but differ in their functional groups and biological activities.
Uniqueness
2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one is unique due to its multi-functional structure, which allows it to interact with multiple biological targets and exhibit a broad spectrum of activities. Its combination of triazolopyrimidine, piperazine, and chromenone moieties provides a versatile scaffold for drug development and material science applications .
Properties
IUPAC Name |
2-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O4/c1-2-36-18-9-7-17(8-10-18)33-25-23(29-30-33)24(27-16-28-25)31-11-13-32(14-12-31)26(35)22-15-20(34)19-5-3-4-6-21(19)37-22/h3-10,15-16H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYLDDMCVODLSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=O)C6=CC=CC=C6O5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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